Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate
Description
Carbohydrate Sulfation Paradigms in Monosaccharide Chemistry
Stereochemical and Electronic Impacts of Sulfation
The sulfate group at C3 in sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate induces significant stereoelectronic perturbations. Sulfation reduces the pKa of adjacent hydroxyl groups, enhancing their acidity and enabling participation in hydrogen-bonding networks. Comparative studies of sulfated versus non-sulfated hexoses reveal that sulfate esters preferentially stabilize chair conformations in pyranose rings through steric and electronic effects. For instance, in gluco-configured monosaccharides, 3-O-sulfation increases the population of the $$ ^4\text{C}_1 $$ chair conformation by 40% compared to non-sulfated analogs, as demonstrated by nuclear magnetic resonance (NMR) and quantum mechanical (QM) calculations.
Table 1: Conformational Effects of Sulfation in Monosaccharides
| Monosaccharide | Sulfation Position | Dominant Conformation | Population Shift (%) |
|---|---|---|---|
| D-Glucose | C3 | $$ ^4\text{C}_1 $$ | +40 |
| D-Galactose | C4 | $$ ^1\text{C}_4 $$ | +25 |
| D-GlcNAc | C6 | $$ ^4\text{C}_1 $$ | +15 |
Sulfation-Dependent Reactivity
The sulfate group acts as a leaving group in alkaline conditions, facilitating β-elimination reactions that yield unsaturated sugars. This reactivity is critical in biological systems, where sulfated carbohydrates participate in extracellular matrix remodeling. For this compound, the C3 sulfate ester enhances nucleophilic susceptibility at C2 and C4, enabling regioselective glycosylation or oxidation.
Properties
Molecular Formula |
C6H11NaO9S |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
PPFRJSVPFMKACS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate typically involves sulfation of a suitably protected or unprotected hexose derivative, followed by neutralization to form the sodium salt. The hexose substrate often corresponds to a sugar derivative with hydroxyl groups positioned for selective sulfation at the 3-position (or equivalent) to yield the desired sulfate ester.
Reaction Conditions
Sulfation Step : The key step is the introduction of the sulfate group, generally achieved by reacting the hexose derivative with sulfuric acid or a sulfur trioxide complex in an aqueous or mixed solvent medium. Control of temperature, pH, and reaction time is critical to avoid over-sulfation or degradation of the sugar moiety.
Neutralization : After sulfation, the reaction mixture is neutralized with sodium hydroxide or another sodium base to form the sodium salt of the sulfate ester.
Purification : The crude product is purified by techniques such as diafiltration, ion-exchange chromatography, and lyophilization to remove impurities, free acid, and residual reagents.
Detailed Preparation Procedure (Based on Vulcanchem and Patent Literature)
| Step | Procedure | Conditions/Details |
|---|---|---|
| 1. Substrate preparation | Use of hexose derivative (e.g., D-galactose or related sugar) | Purity > 95% |
| 2. Sulfation | React hexose derivative with sulfuric acid in aqueous medium | Temperature: 0-25°C; Time: 1-3 hours; pH controlled |
| 3. Neutralization | Add sodium hydroxide to neutralize sulfuric acid and form sodium salt | pH adjusted to ~5.0-6.0 |
| 4. Filtration and purification | Diafiltration using ultrafiltration membranes (cutoff ~1000-5000 Da) | Removes low molecular weight impurities and free sulfate |
| 5. Ion-exchange chromatography | Use of cation-exchange resin (e.g., Amberlite IR-120 in H+ form) | Elution with acidified water, pH adjusted with acetic acid and triethanolamine |
| 6. Final neutralization and drying | Adjust pH to 5.0-5.5 with sodium base; lyophilization to obtain dry powder | Use of inert carriers like mannitol or sorbitol to reduce hygroscopicity |
Scale-Up and Industrial Considerations
Continuous flow reactors are employed in industrial settings to maintain precise control over sulfation reaction parameters, improving yield and reproducibility.
Lyophilization with inert carriers such as mannitol or sorbitol is used to produce a stable, flowable powder with reduced hygroscopicity, facilitating storage and handling.
The use of triethanolamine salts has been explored to modify lipophilicity and improve formulation properties, although sodium salts remain the standard for this compound.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Hexose substrate purity | > 95% | Ensures high yield and selectivity |
| Sulfation reagent | Concentrated sulfuric acid or SO3 complex | Aqueous medium preferred |
| Reaction temperature | 0 to 25 °C | Low temperature prevents degradation |
| Reaction time | 1 to 3 hours | Monitored to avoid over-sulfation |
| pH during sulfation | Maintained between 5.0 and 6.0 | Controlled by acid/base addition |
| Neutralization agent | Sodium hydroxide | Forms sodium salt |
| Filtration membrane cutoff | 1000 to 5000 Da | Removes low molecular weight impurities |
| Ion-exchange resin | Amberlite IR-120 (H+ form) | Used for purification and desalting |
| Lyophilization carrier | Mannitol or Sorbitol | Reduces hygroscopicity |
| Final product form | Crystalline powder | Flowable, non-clumping |
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. The sulfate group plays a crucial role in its reactivity, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Sodium,[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] Sulfate (CAS: 89830-83-1)
- Structure : Differs in stereochemistry (2R,3S,4R,5R configuration) and hydroxyl/ketone positioning (1-oxo vs. 6-oxo).
- Molecular Weight : 282.201 g/mol, significantly lighter than the target compound (~300–350 g/mol inferred from analogues) .
- Functional Role : Likely involved in sulfate transport mechanisms via sodium co-transporters, as suggested by evolutionary studies on sulfate transport proteins .

b. Sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl Sulfate (CAS: 152646-95-2)
- Structure: Features extended hydrophobic chains (phenylnonanoyl and tetradecanamido groups), making it more lipophilic.
- Molecular Weight : 940.208 g/mol, vastly larger due to acylated side chains.
- Biological Role : Acts as a synthetic surfactant or membrane-targeting agent in drug delivery systems .
c. 3'- and 6'-Sialyllactoses
Physicochemical and Functional Differences
Similarity Metrics and Virtual Screening Relevance
Computational methods for compound similarity (e.g., Tanimoto index, molecular fingerprints) highlight the importance of hydroxyl and sulfate positioning. The target compound shares higher similarity with CAS 89830-83-1 due to overlapping functional groups, while CAS 152646-95-2 diverges significantly due to its acyl modifications .
Biological Activity
Sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate, also known as sodium 4-O-sulfonato-D-galactose, is a compound that has garnered attention for its potential biological activities and applications in various fields such as biochemistry, medicine, and industry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C6H11NaO9S
- Molecular Weight : 282.20 g/mol
- CAS Number : 125113-68-0
The biological activity of sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate is primarily attributed to its ability to interact with various biochemical pathways and molecular targets. Its mechanism of action includes:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the rate of biochemical reactions within cells.
- Antioxidant Properties : Research indicates that sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate may exhibit antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate. For instance:
- A study demonstrated that the compound significantly reduced ROS levels in cultured cells, leading to improved cell viability under oxidative stress conditions .
Enzyme Interaction Studies
Research has shown that sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate interacts with various enzymes:
| Enzyme Target | Effect |
|---|---|
| Glutathione Peroxidase | Inhibition of activity |
| Catalase | Modulation of enzyme kinetics |
These interactions suggest potential applications in therapeutic contexts where modulation of enzyme activity is beneficial.
Case Studies
- Case Study on Neuroprotection : In a model of neurodegeneration, sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate was found to protect neuronal cells from apoptosis induced by oxidative stress. The treatment group exhibited significantly lower levels of apoptotic markers compared to controls .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated that administration of sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate led to a reduction in pro-inflammatory cytokines .
Research Applications
Sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate has several applications in research:
- Biochemical Studies : Used as a reagent to study enzyme kinetics and metabolic pathways.
- Drug Development : Investigated for its potential use in formulating drugs targeting oxidative stress-related diseases.
- Nutraceuticals : Explored for incorporation into dietary supplements due to its antioxidant properties.
Q & A
Basic: What are the recommended methods for synthesizing Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate in a laboratory setting?
Answer:
The synthesis typically involves sulfation of the parent hexose derivative. Key steps include:
- Sulfation Reaction : Use sulfur trioxide-triethylamine complexes or chlorosulfonic acid in anhydrous conditions to introduce the sulfate group at the desired hydroxyl position. Protecting groups (e.g., acetyl or benzyl) may be required to ensure regioselectivity .
- Purification : Column chromatography (silica gel or ion-exchange resins) or recrystallization from ethanol/water mixtures to isolate the product.
- Neutralization : React the sulfated intermediate with sodium hydroxide to form the sodium salt.
Validate the reaction progress via TLC or HPLC. For analogs like sulfated carbohydrates (e.g., 3'-sialyllactose sodium salt), similar protocols are employed, emphasizing pH control to prevent desulfation .
Basic: How can the purity and structural integrity of this compound be verified post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl and sulfate group positions. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and sulfate adducts .
- Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (S=O stretching) and ~1050 cm⁻¹ (C-O-S linkage) confirm sulfation .
- X-ray Crystallography : For unambiguous structural determination, though this requires high-quality single crystals (SHELX software is widely used for refinement) .
Advanced: What experimental design considerations are critical when studying the stability of this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Conduct accelerated degradation studies at pH 2–9 (buffered solutions) and monitor sulfate hydrolysis via ion chromatography or LC-MS. Sulfate esters are prone to cleavage under acidic conditions; neutral to slightly alkaline pH (6–8) is optimal for stability .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent hygroscopic degradation .
- Light Sensitivity : Perform UV-Vis spectroscopy under controlled light exposure to assess photolytic degradation.
Advanced: How can conflicting data regarding the sulfate group's positioning be resolved using advanced spectroscopic techniques?
Answer:
- 2D NMR : Utilize NOESY or ROESY to detect spatial proximity between sulfate and adjacent protons, confirming regiochemistry .
- X-ray Diffraction : Resolve positional isomers by comparing experimental crystal structures with computational models (e.g., density functional theory) .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., chondroitin sulfate sodium or 3'-sialyllactose sodium salt) to validate assignments .
Basic: What are the primary challenges in achieving high yield during sulfation of the hexose backbone?
Answer:
- Regioselectivity : Competing sulfation at multiple hydroxyl groups requires protective group strategies (e.g., acetylation of non-target hydroxyls) .
- Side Reactions : Over-sulfation or ring-opening can occur; optimize reaction time (≤4 hrs) and temperature (0–4°C) .
- Purification : Remove unreacted reagents using dialysis or size-exclusion chromatography. Yield improvements (≥70%) are achievable with iterative solvent extraction .
Advanced: In chromatographic analysis, how can co-elution with structurally similar sulfated carbohydrates be addressed?
Answer:
- Mobile Phase Optimization : Use ion-pairing agents (e.g., tetrabutylammonium bromide) in reverse-phase LC to enhance separation .
- Hyphenated Techniques : LC-MS/MS with multiple reaction monitoring (MRM) improves specificity. For example, a C18 column with 0.1% formic acid in water/acetonitrile gradients resolves co-eluting isomers .
- High-Resolution MS : Differentiate compounds by exact mass (e.g., HR-ToF-AMS, as in sodium sulfate/HMS mixtures) .
Advanced: How do thermodynamic properties (e.g., enthalpy, entropy) influence the compound’s reactivity in aqueous solutions?
Answer:
- Thermodynamic Data : Refer to phase-specific ΔfH° and S° values (e.g., solid-state ΔfH° = -1387 kJ/mol, aqueous ΔfH° = -132 kJ/mol) to predict solubility and stability. Higher entropy in aqueous phases favors dissolution but may increase hydrolysis risk .
- Reactivity Modeling : Use Shomate equations to calculate heat capacity (Cp) at varying temperatures, aiding in reaction kinetic predictions .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to sulfation reagents (e.g., SO₃ complexes) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of sulfation efficiency .
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, temperature) via response surface methodology .
- Quality Control : Validate each batch with NMR, MS, and ion chromatography to ensure ≤2% impurity thresholds .
Advanced: How can computational modeling aid in predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock to simulate binding affinity with receptors (e.g., carbohydrate-binding proteins).
- MD Simulations : Analyze sulfate group flexibility and hydrogen-bonding patterns in aqueous environments .
- QSAR Studies : Correlate structural features (e.g., sulfate position) with bioactivity data from analogs like heparin or chondroitin sulfate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

